1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine
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Overview
Description
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine is a complex organic compound that features a unique combination of functional groups, including a cyano group, an oxadiazole ring, and a thioxobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles also feature a heterocyclic ring and are used in similar contexts.
Pyrrolidines: Compounds containing the pyrrolidine ring are widely studied for their biological activities.
Uniqueness
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine (CAS: 72361-42-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The molecular formula of this compound is C13H16N4OS, with a molar mass of approximately 276.36 g/mol. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 72361-42-3 |
Molecular Formula | C13H16N4OS |
Molar Mass | 276.36 g/mol |
EINECS | 276-600-3 |
Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. In a study involving diabetic rats induced with high-fat diet and streptozotocin (HFD-STZ), synthesized compounds demonstrated varying degrees of DPP-IV inhibitory activity. One compound showed a notable reduction in blood glucose levels compared to the standard drug vildagliptin .
Antitumor Activity
In vitro assays have been conducted to assess the antitumor activity of related oxadiazole derivatives. These studies revealed that certain derivatives displayed moderate to potent cytotoxic effects against various cancer cell lines. For instance, one compound exhibited an IC50 value of 9.4 µM across a panel of 11 different tumor cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition
The synthesized compounds were also evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that some derivatives had promising enzyme inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .
Case Study 1: Antidiabetic Properties
In a comparative study involving multiple synthesized compounds, one derivative demonstrated superior antidiabetic effects by significantly lowering blood glucose levels in diabetic rats when compared to vildagliptin. The study highlighted the importance of the oxadiazole group in enhancing the pharmacological profile of these compounds .
Case Study 2: Anticancer Activity
Another research focused on the synthesis of various oxadiazole derivatives showed that specific compounds had marked cytotoxic effects against cancer cell lines. The study's findings suggest that modifications in the oxadiazole structure can lead to enhanced biological activity, paving the way for new anticancer therapies .
Properties
CAS No. |
72361-42-3 |
---|---|
Molecular Formula |
C13H16N4OS |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(E,4E)-4-(3,5-dimethyl-1,3,4-oxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)but-2-enenitrile |
InChI |
InChI=1S/C13H16N4OS/c1-10-15-16(2)12(18-10)6-5-11(9-14)13(19)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3/b11-5+,12-6+ |
InChI Key |
PWZIYLLXMZBGQQ-YDWXAUTNSA-N |
Isomeric SMILES |
CC1=NN(/C(=C\C=C(/C#N)\C(=S)N2CCCC2)/O1)C |
Canonical SMILES |
CC1=NN(C(=CC=C(C#N)C(=S)N2CCCC2)O1)C |
Origin of Product |
United States |
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